ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
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Overview
Description
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves the bromination of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers or other materials to impart specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: Lacks the bromine atom at the 3-position.
Thieno[2,3-b]pyrrole-2-carboxylic acids: Differ in the position of the carboxylate group.
Thieno[2,3-b]pyridine derivatives: Contain a nitrogen atom in the ring structure instead of a sulfur atom.
Uniqueness
Ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is unique due to the presence of the bromine atom at the 3-position, which allows for selective functionalization and derivatization.
Properties
Molecular Formula |
C9H8BrNO2S |
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Molecular Weight |
274.14 g/mol |
IUPAC Name |
ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)7-3-5-6(10)4-14-8(5)11-7/h3-4,11H,2H2,1H3 |
InChI Key |
LQGXFBUNQQNLKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC=C2Br |
Origin of Product |
United States |
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